(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide
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Overview
Description
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is a useful research compound. Its molecular formula is C26H43NO2 and its molecular weight is 401.635. The purity is usually 95%.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "Methyl 3-methoxybenzoate", "1-Octadecene", "Sodium hydride", "Bromine", "Triethylamine", "Hexane", "Methanol", "Chloroform", "Sodium chloride", "Water", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "N,N-Dimethylformamide", "N,N-Diisopropylethylamine", "9-Octadecenoyl chloride" ], "Reaction": [ "Step 1: Synthesis of (Z)-3-methoxyphenylacetaldehyde\nMethyl 3-methoxybenzoate is treated with sodium hydride and bromine in dry methanol to give 3-methoxyphenylacetic acid. This is then converted to (Z)-3-methoxyphenylacetaldehyde using triethylamine as a catalyst and hexane as the solvent.\n", "Step 2: Synthesis of (Z)-3-methoxyphenylprop-2-en-1-ol\n(Z)-3-methoxyphenylacetaldehyde is then reacted with 1-octadecene in the presence of sodium hydride and N,N-dimethylformamide to give (Z)-3-methoxyphenylprop-2-en-1-ol.\n", "Step 3: Synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide\n(Z)-3-methoxyphenylprop-2-en-1-ol is reacted with N,N-diisopropylethylamine and anhydrous magnesium sulfate in chloroform to give (Z)-3-methoxyphenylprop-2-en-1-yl chloride. This is then reacted with 9-octadecenoyl chloride in the presence of triethylamine and chloroform to give (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide." ] } | |
CAS No. |
883715-21-7 |
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.635 |
IUPAC Name |
(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |
InChI Key |
ZMKZIKHBSPDWEF-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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